REACTION_SMILES
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[CH3:23][CH2:24][N:25]([CH2:26][CH3:27])[CH2:28][CH3:29].[CH3:7][S:8](=[O:9])[CH3:10].[Cl:1][C:2]([C:3]([Cl:4])=[O:5])=[O:6].[Cl:30][CH2:31][Cl:32].[F:11][c:12]1[cH:13][cH:14][c:15]([C:18]([CH2:19][OH:20])([CH3:21])[CH3:22])[cH:16][cH:17]1.[OH2:33]>>[F:11][c:12]1[cH:13][cH:14][c:15]([C:18]([CH:19]=[O:20])([CH3:21])[CH3:22])[cH:16][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(CO)c1ccc(F)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)(C=O)c1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |